高氯酸铟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indium(III) perchlorate octahydrate is a useful research compound. Its molecular formula is Cl3H16InO20 and its molecular weight is 557.29. The purity is usually 95%.

BenchChem offers high-quality Indium(III) perchlorate octahydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Indium(III) perchlorate octahydrate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

离子态研究

高氯酸铟用于研究高氯酸溶液中铟的离子态 {svg_1}. 只有在受体溶剂或非常弱的供体溶剂中,高氯酸根离子与络合阳离子之间才能形成配位键 {svg_2}. 过氯络合物的成功合成与使用无水高氯酸作为反应介质有关 {svg_3}.

物理化学性质研究

对高氯酸铟的物理化学性质进行了研究 {svg_4}. 通过红外光谱测定了高氯酸铟水溶液的结构 {svg_5}. 三价高氯酸铟的结构已被确定 {svg_6}.

过氯络合物的合成

高氯酸铟用于合成过氯络合物 {svg_7}. 这些络合物是使用无水高氯酸作为反应介质合成的 {svg_8}.

离子的水合

高氯酸铟用于研究离子的水合 {svg_9}. 在“In (ClO4)3 - HClO4 - H2O”体系中进行了电导率测定方法 {svg_10}.

固体接触离子选择电极(ISEs)

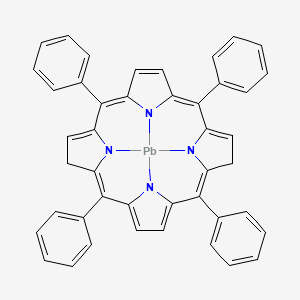

高氯酸铟用于创建用于高氯酸测定的固体接触离子选择电极(ISEs) {svg_11}. 单壁碳纳米管(SWCNTs)用作固体接触材料,铟(III)5, 10, 15, 20-(四苯基)卟啉氯化物(In III -porph)用作离子载体 {svg_12}.

烟花和推进剂分析

高氯酸铟用于烟花和推进剂的分析 {svg_13}. 该传感器对ClO4−离子表现出更高的灵敏度,阴离子斜率为−56.0 ± 1.1 (R2 = 0.9998) mV/decade,线性范围为1.07 × 10−6 – 1.0 × 10−2 M,检测限为1.8 × 10−7 M {svg_14}.

作用机制

Target of Action

Indium perchlorate, also known as Indium(III) perchlorate octahydrate or Indium perchlorate 8-hydrate, is an inorganic compound with the chemical formula In(ClO4)3 . The primary target of indium perchlorate is the iodine transport system in thyrocytes . It acts as an ionic inhibitor, antagonizing iodine transport into thyrocytes and hampering thyroid hormone synthesis .

Mode of Action

Indium perchlorate interacts with its targets by competing with iodine at the basal-lateral membrane site of thyrocytes . The Sodium-Iodine Symporter (NIS), a 13-domain transmembrane channel, regulates iodine entry into thyrocytes by exchanging it with two sodium ions . Indium perchlorate’s interaction with this system inhibits the normal function of iodine transport, thereby affecting thyroid hormone synthesis .

Biochemical Pathways

It is known that the compound’s inhibition of iodine transport disrupts the synthesis of thyroid hormones . This disruption can lead to endocrine effects in humans and biota

Pharmacokinetics

Indium perchlorate is soluble in water and ethanol . It forms a crystallohydrate, In(ClO4)3•8H2O, that melts in its own crystallization water at 80°C . The octahydrate is easily soluble in ethanol and acetic acid . These properties suggest that indium perchlorate can be readily absorbed and distributed in the body.

Result of Action

The primary result of indium perchlorate’s action is the inhibition of iodine fixation, which hampers thyroid hormone synthesis . This can lead to endocrine disruption in humans and biota . Specific molecular and cellular effects may include abnormal development, decreased performance, slow growth rates, and reduced pigmentation .

Action Environment

The action of indium perchlorate can be influenced by various environmental factors. For instance, the compound’s solubility in water allows it to be rapidly incorporated into aquatic ecosystems from polluted soils by runoff-related processes . Additionally, the compound’s action can be influenced by pH, temperature, salt concentration, metabolic inhibitors, nutritional conditions, time of contact, and cellular concentration

属性

IUPAC Name |

indium(3+);triperchlorate;octahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.In.8H2O/c3*2-1(3,4)5;;;;;;;;;/h3*(H,2,3,4,5);;8*1H2/q;;;+3;;;;;;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGOEFBXGBSXJW-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[In+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H16InO20 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the structure of Indium Perchlorate and how is it characterized?

A1: Indium Perchlorate, also known as Indium(III) perchlorate octahydrate, commonly exists as a complex with water molecules. Its crystal structure has been determined as In(H2O)63 and In(H2O)63×3H2O []. While its molecular weight can vary depending on the degree of hydration, the anhydrous form has a molecular weight of 451.18 g/mol. Spectroscopic studies, particularly Raman spectroscopy, have been used to investigate the aqueous solutions of Indium Perchlorate. These studies revealed evidence of interaction between Indium (In3+) and sulfate ions (SO42−), suggesting the formation of indium-sulfate complexes [].

Q2: Does Indium Perchlorate form complexes with other ligands besides water?

A3: Yes, research suggests that Indium Perchlorate can form complexes with other ligands. For instance, it readily forms a complex with dimethyl sulfoxide (DMSO). The crystal structure of this complex, [In(Me2SO)6]3+, reveals that the Indium ion is coordinated to six DMSO molecules []. Furthermore, studies suggest the potential formation of mixed ligand complexes involving Indium Perchlorate, hydrochloric acid (HCl), and perchloric acid (HClO4) during solvent extraction processes [].

Q3: What can you tell me about the thermodynamic properties of Indium Perchlorate solutions?

A4: Research has investigated the thermodynamic properties of electrolyte mixtures containing Indium Perchlorate, specifically the system comprising Indium Perchlorate, perchloric acid, and water []. This type of study is crucial for understanding the behavior of the compound in solution and for various applications.

Q4: Are there analytical techniques specific to studying Indium Perchlorate?

A4: While not specific to Indium Perchlorate alone, several analytical techniques are employed to characterize and quantify this compound. These include:

- X-ray crystallography: Used to determine the crystal structure of Indium Perchlorate complexes [, ].

- Raman Spectroscopy: Employed to study the interactions of Indium Perchlorate with other ions in aqueous solutions, such as the formation of indium-sulfate complexes [].

- Electrical Conductivity Measurements: Utilized to investigate the hydration of ions in Indium Perchlorate solutions [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。